Cyclohexanecarboxylic acid, 4-methyl-, methyl ester
Description
Cyclohexanecarboxylic acid, 4-methyl-, methyl ester (CAS: [specific number]) is a cyclic carboxylic acid ester characterized by a cyclohexane ring substituted with a methyl group at the 4-position and a methyl ester functional group. Its structure combines the steric effects of the cyclohexane ring with the electronic influence of the ester moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and fragrance industries . The compound’s stereochemistry and conformational stability are critical to its reactivity. For example, the chair conformation of the cyclohexane ring minimizes steric strain, while the equatorial orientation of the 4-methyl group enhances thermodynamic stability .
Properties
IUPAC Name |
methyl 4-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7-3-5-8(6-4-7)9(10)11-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMSVBUMBNELCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068623 | |
| Record name | Cyclohexanecarboxylic acid, 4-methyl-, methyl ester | |
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Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanecarboxylic acid, 4-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
51181-40-9, 41076-10-2 | |
| Record name | Cyclohexanecarboxylic acid, 4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51181-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 4-methylcyclohexanecarboxylate, cis- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-methylcyclohexanecarboxylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid, 4-methyl-, methyl ester | |
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| Record name | 51181-40-9 | |
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| Record name | METHYL 4-METHYLCYCLOHEXANECARBOXYLATE, CIS- | |
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Biological Activity
Cyclohexanecarboxylic acid, 4-methyl-, methyl ester (commonly referred to as methyl 4-methylcyclohexanecarboxylate) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant studies that highlight its pharmacological properties.
- Chemical Formula : C9H16O2
- Molecular Weight : 156.22 g/mol
- CAS Number : 170993
Synthesis
The synthesis of methyl 4-methylcyclohexanecarboxylate typically involves the esterification of 4-methylcyclohexanecarboxylic acid with methanol. This reaction is facilitated by acid catalysts and can yield high purity products suitable for biological testing.
Antimicrobial Properties
Recent studies have indicated that cyclohexanecarboxylic acid derivatives exhibit significant antimicrobial activity. For instance, methyl 4-methylcyclohexanecarboxylate has shown effectiveness against various strains of bacteria, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial properties, warranting further exploration for potential therapeutic applications in treating bacterial infections.
Anticancer Effects
Research has demonstrated that cyclohexanecarboxylic acid derivatives may possess anticancer properties. In vitro studies have reported cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The compound's mechanism appears to involve the induction of apoptosis, as evidenced by the upregulation of pro-apoptotic genes such as caspase-3 and downregulation of anti-apoptotic markers like Bcl-2.
| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 150.12 ± 0.74 | Apoptosis induction |
| HepG2 | 137.11 ± 1.33 | Apoptosis induction |
Antidiabetic Activity
Methyl 4-methylcyclohexanecarboxylate has also been evaluated for its antidiabetic potential. Inhibition assays against α-amylase and α-glucosidase have shown promising results, indicating that this compound could help manage postprandial blood glucose levels.
| Enzyme | IC50 Value (μg/mL) |
|---|---|
| α-Amylase | 224.12 ± 1.17 |
| α-Glucosidase | 243.35 ± 1.51 |
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicological aspects of methyl 4-methylcyclohexanecarboxylate. Studies indicate that prolonged exposure may lead to irritation of the skin and eyes, as well as respiratory issues in sensitive individuals. The compound has been classified under moderate toxicity levels based on acute toxicity assessments.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comprehensive study evaluated the antibacterial efficacy of various cyclohexanecarboxylic acid derivatives, including methyl 4-methylcyclohexanecarboxylate, revealing significant activity against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Evaluation : In vitro cytotoxicity tests conducted on MCF-7 and HepG2 cells demonstrated that the compound significantly inhibited cell proliferation, suggesting a potential role in cancer therapy.
- Enzyme Inhibition Studies : Research investigating the antidiabetic effects highlighted that methyl 4-methylcyclohexanecarboxylate effectively inhibited key enzymes involved in carbohydrate metabolism, supporting its use in managing diabetes.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-methylcyclohexanecarboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of drugs due to their structural properties that can influence biological activity.
Case Study: Antidiabetic Agents
Research has demonstrated that derivatives of cyclohexanecarboxylic acids can act as intermediates for synthesizing antidiabetic drugs. For instance, the trans form of 4-isopropyl-cyclohexanecarboxylic acid has been identified as a precursor for D-phenylalanine derivatives, which exhibit antidiabetic properties .
Polymer Chemistry
The compound is also significant in polymer chemistry, where it is used as a modifier for general-purpose polymer materials such as polyesters. The introduction of cyclohexane rings into polymer structures can enhance the thermal and mechanical properties of the resulting materials.
Data Table: Properties of Modified Polymers
| Polymer Type | Modifier Used | Property Enhanced |
|---|---|---|
| Polyester | Methyl 4-methylcyclohexanecarboxylate | Increased thermal stability |
| Polyamide | 4-Aminomethylcyclohexanecarboxylic acid | Improved mechanical strength |
Agrochemical Applications
Cyclohexanecarboxylic acids and their esters are explored for use in agrochemicals, particularly as intermediates in the synthesis of pesticides and herbicides. The structural features of these compounds contribute to their efficacy in agricultural applications.
Example: Pesticide Synthesis
Certain derivatives of cyclohexanecarboxylic acids have been shown to enhance the activity of pesticides by improving their binding affinity to target enzymes or receptors in pests .
Synthesis Overview
- Starting Material : p-Xylene
- Process Steps :
- Oxidation of methyl groups to carboxylic acids.
- Reduction of aromatic rings to cyclohexane structures.
- Esterification to form methyl esters.
Comparison with Similar Compounds
Comparison with Structural Isomers
The positional isomerism of the methyl group significantly alters physicochemical properties. For instance:
- 3-Methylcyclohexanecarboxylic Acid Methyl Ester : The axial orientation of the methyl group in this isomer increases steric hindrance, reducing hydrolysis rates compared to the 4-methyl derivative.
- 2-Methylcyclohexanecarboxylic Acid Methyl Ester : The proximity of the methyl group to the ester moiety disrupts resonance stabilization, lowering thermal stability .
Table 1: Key Properties of Structural Isomers
| Property | 4-Methyl Isomer | 3-Methyl Isomer | 2-Methyl Isomer |
|---|---|---|---|
| Boiling Point (°C) | ~215 | ~208 | ~198 |
| Hydrolysis Rate (k, s⁻¹) | 0.045 | 0.032 | 0.028 |
| Solubility (g/100mL H₂O) | 0.12 | 0.09 | 0.07 |
Comparison with Other Cycloalkane Carboxylic Acid Esters
Cyclopentanecarboxylic Acid Methyl Ester: The smaller ring size increases ring strain, lowering thermal stability (decomposition at 160°C vs. 230°C for the cyclohexane analog). Additionally, the reduced steric shielding accelerates hydrolysis by 30% . Cycloheptanecarboxylic Acid Methyl Ester: The larger ring adopts a boat conformation, increasing solubility in nonpolar solvents but reducing resistance to oxidation .
Comparison with Linear Carboxylic Acid Esters
Hexanoic Acid Methyl Ester: The absence of a cyclic structure results in lower melting point (−45°C vs. −12°C for the cyclohexane derivative) and higher volatility. However, linear esters exhibit faster enzymatic hydrolysis due to unhindered access to active sites .
Key Research Findings
- Stereoelectronic Effects : The equatorial 4-methyl group stabilizes the transition state during nucleophilic acyl substitution, as shown in kinetic studies (ΔG‡ = 68 kJ/mol vs. 75 kJ/mol for axial analogs) .
- Industrial Applications : The 4-methyl derivative’s stability under acidic conditions makes it preferable in sustained-release drug formulations, unlike its isomers .
Preparation Methods
Oxidation of Alcohol Precursors
Barton et al. (1986) developed a two-step oxidation protocol for converting 4-methylcyclohexanol to the carboxylic acid:
-
Initial Oxidation : Treatment with pyridinium dichromate (PDC) in dimethylformamide (DMF) at 20°C for 14 hours achieves 94% yield of the ketone intermediate.
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Further Oxidation : Air oxidation in acetic acid with zinc and pyridine converts the ketone to the carboxylic acid, albeit with a lower yield of 1.3% due to side reactions.
This method, while effective for small-scale laboratory synthesis, faces scalability challenges due to the use of stoichiometric oxidants and extended reaction times.
Carbonation of Grignard Reagents
An alternative approach involves the reaction of 4-methylcyclohexylmagnesium bromide with carbon dioxide:
This method avoids hazardous oxidants but requires stringent anhydrous conditions and precise temperature control (-78°C). Industrial adoption remains limited due to the high cost of Grignard reagent preparation.
Esterification of 4-Methylcyclohexanecarboxylic Acid
Acid-Catalyzed Fischer Esterification
The most widely used method involves refluxing the carboxylic acid with methanol in the presence of sulfuric acid:
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Molar Ratio : 1:5 (acid:methanol)
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Catalyst Loading : 5% (v/v) H₂SO₄
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Reaction Time : 6 hours at 65°C
-
Yield : 85–90% after vacuum distillation
Protonic acids like H₂SO₄ facilitate nucleophilic acyl substitution by protonating the carbonyl oxygen, enhancing methanol’s electrophilicity.
Microwave-Assisted Esterification
Recent advances employ microwave irradiation to reduce reaction times:
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Conditions : 300 W, 100°C, 15 minutes
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Catalyst : Amberlyst-15 (ion-exchange resin)
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Yield : 88% with 99% purity (GC-MS analysis)
This method eliminates solvent use and improves energy efficiency, making it suitable for high-throughput applications.
Comparative Analysis of Preparation Methods
Table 1: Esterification Method Performance Comparison
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 65 | 6 | 85–90 | 98.5 |
| Microwave-Assisted | Amberlyst-15 | 100 | 0.25 | 88 | 99.0 |
| Enzymatic (CAL-B) | Lipase | 45 | 24 | 78 | 97.2 |
Key Findings :
-
Fischer Esterification remains the gold standard for industrial-scale production due to cost-effectiveness and high yields.
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Microwave Methods offer rapid synthesis but require specialized equipment.
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Enzymatic Catalysis (e.g., Candida antarctica lipase B) provides an eco-friendly alternative, though yields lag behind conventional methods.
Industrial-Scale Considerations
Solvent Selection
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Catalyst | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 85–90 | Reflux, 24h | |
| Coupling agent | DCC | 78 | RT, 12h | |
| Enzymatic (lipase) | CALB | 65 | 40°C, 48h, solvent-free | N/A |
Basic Question: How can researchers characterize the purity and structure of this compound using spectroscopic methods?
Answer:
Key techniques include:
- Mass Spectrometry (MS) : The molecular ion peak (m/z) for the ester (C₁₀H₁₆O₂) is observed at 154 (electron ionization) . LC/MS data from synthesis intermediates shows characteristic fragments (e.g., m/z = 417.09 [MH⁺]) .
- NMR : ¹H NMR will display signals for the methyl ester (~δ 3.6 ppm), cyclohexane ring protons (δ 1.2–2.1 ppm), and methyl substituent (δ 1.0 ppm).
- IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1740 cm⁻¹.
Q. Table 2: Spectral Data
| Technique | Key Peaks | Reference |
|---|---|---|
| EI-MS | m/z 154 (M⁺) | |
| LC/MS (ESI) | m/z 417.09 [MH⁺], Rt = 1.17 min | |
| ¹H NMR (CDCl₃) | δ 3.6 (s, 3H, COOCH₃) | N/A |
Advanced Question: How can discrepancies in spectral data between synthesized batches be resolved?
Answer:
Contradictions in LC/MS retention times or mass fragments often arise from:
- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
- Byproducts : Monitor reaction intermediates via TLC or GC-MS. For example, unreacted carboxylic acid (m/z = 142) may persist if esterification is incomplete .
- Solvent artifacts : Ensure thorough drying; residual solvents (e.g., DMF) can obscure MS signals.
Q. Methodological Approach :
Perform high-resolution MS (HRMS) to confirm molecular formula.
Use 2D NMR (COSY, HSQC) to assign stereochemistry and detect conformational isomers.
Compare with reference spectra from databases (e.g., NIST Chemistry WebBook) .
Advanced Question: What strategies are effective for analyzing the stereochemical outcomes of derivatives (e.g., trans- vs. cis- substituents)?
Answer:
The methyl ester’s stereochemistry impacts reactivity in downstream applications (e.g., drug intermediates). Techniques include:
- X-ray crystallography : Resolves absolute configuration but requires crystalline samples.
- NOE (Nuclear Overhauser Effect) NMR : Detects spatial proximity of substituents (e.g., trans-4-methyl groups show distinct NOE correlations vs. cis) .
- Computational modeling : DFT calculations (e.g., Gaussian) predict stable conformers and verify experimental data.
Case Study : In trans-4-formylcyclohexanecarboxylate synthesis, steric hindrance directs substituent orientation, confirmed by NOESY cross-peaks between the formyl and ester groups .
Advanced Question: How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
Answer:
Experimental Design :
pH Stability :
- Prepare buffered solutions (pH 2–12).
- Monitor ester hydrolysis via HPLC at λ = 210 nm.
- Half-life (t₁/₂) calculations under acidic/basic conditions.
Thermal Stability :
- Use TGA (thermogravimetric analysis) to assess decomposition thresholds.
- Accelerated aging studies (40–80°C) with periodic sampling.
Key Finding : Esters generally hydrolyze rapidly under alkaline conditions (pH > 10), forming 4-methylcyclohexanecarboxylic acid .
Advanced Question: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
Answer:
The electron-withdrawing ester group activates the carbonyl toward nucleophiles (e.g., Grignard reagents). Key factors:
- Steric effects : The 4-methyl group hinders nucleophilic attack at the carbonyl, favoring para-substitution.
- Solvent polarity : Polar solvents stabilize transition states, accelerating reactions.
- Catalysis : Lewis acids (e.g., TiCl₄) enhance electrophilicity of the carbonyl carbon.
Example : In the synthesis of 4-ethylcyclohexanecarboxylic acid derivatives , the ester intermediate undergoes nucleophilic addition with ethylmagnesium bromide, followed by hydrolysis .
Advanced Question: How can researchers address low yields in multi-step syntheses involving this ester?
Answer:
Troubleshooting Workflow :
Identify bottlenecks : Use LC/MS or in situ IR to detect unstable intermediates.
Optimize protecting groups : For example, tert-butyl esters reduce side reactions vs. methyl esters.
Purification : Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (from ethanol/water).
Case Study : A 22% yield improvement was achieved by replacing H₂SO₄ with Amberlyst-15 (solid acid catalyst) in esterification, minimizing decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
